![molecular formula C8H11NO4S B3034712 Dimethyl 2-isothiocyanatopentanedioate CAS No. 21055-50-5](/img/structure/B3034712.png)
Dimethyl 2-isothiocyanatopentanedioate
Overview
Description
Dimethyl 2-isothiocyanatopentanedioate (DIP), also known as methyl 2-isothiocyanatopentanedioate, is a synthetic organic compound that belongs to the group of isothiocyanates. This ester exists as a liquid under normal temperature and pressure, and it has strong electrophilic activity . It is widely used in laboratories for cycloaddition reactions, such as Diels-Alder reactions, as a dienophile . It is also a lively acceptor for Michael addition reactions .
Synthesis Analysis
Although Dimethyl 2-isothiocyanatopentanedioate can now be obtained inexpensively, it is still prepared using the earliest methods . The first step involves brominating maleic acid to obtain dibromosuccinic acid, which then undergoes a dehydrohalogenation reaction under the action of potassium hydroxide to produce butynedioic acid . Finally, butynedioic acid undergoes esterification with methanol under the catalysis of sulfuric acid to obtain Dimethyl 2-isothiocyanatopentanedioate .
Scientific Research Applications
- Dimethyl 2-isothiocyanatopentanedioate has been studied for its antimicrobial potential. Metal dithiocarbamate complexes derived from this compound have shown broad-spectrum bactericidal and fungicidal activities. These complexes exhibit effectiveness against bacteria strains such as Escherichia coli, Pseudomonas aureginosa, Salmonella typhi, and Staphylococcus aureus, as well as fungi organisms like Aspergillus flavus and Fusarium oxysporium .
- The Cu(II) complex of Dimethyl 2-isothiocyanatopentanedioate demonstrates better radical scavenging ability than the free ligand. In vitro studies using the DPPH assay revealed its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS) .
- Stable isotope dimethyl labeling, which involves incorporating isotopically labeled dimethyl groups into proteins, has been used for quantitative proteome analysis. Researchers have employed this technique to study differential protein expression, posttranslational modifications, and protein interactions .
- Given the rise in drug-resistant bacterial strains, novel antibacterial agents are urgently needed. Dimethyl 2-isothiocyanatopentanedioate and its derivatives could serve as potential leads for developing new antibacterial drugs with unique mechanisms of action .
- Researchers have explored the biological effects of Dimethyl 2-isothiocyanatopentanedioate in cellular models. Investigating its impact on cell viability, gene expression, and signaling pathways may reveal further applications .
- The coordination chemistry of Dimethyl 2-isothiocyanatopentanedioate with transition metals provides insights into ligand-metal interactions. These complexes could find applications in materials science, catalysis, or sensors .
Antimicrobial Properties
Antioxidant Activity
Proteome Analysis
Drug Development
Biological Studies
Materials Science
properties
IUPAC Name |
dimethyl 2-isothiocyanatopentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-12-7(10)4-3-6(9-5-14)8(11)13-2/h6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMJCPVACFOOCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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